N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide
Description
N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a thienopyrimidine-derived acetamide featuring a benzyl group on the acetamide nitrogen and a 3-ethyl-4-oxo-substituted thieno[3,2-d]pyrimidin-2-ylsulfanyl moiety. Thienopyrimidine scaffolds are pharmacologically significant due to their structural similarity to purines, enabling interactions with biological targets such as kinases and enzymes . For instance, describes the synthesis of N-benzyl-2-cyano-acetamide (3d) under mild conditions (ethanol, piperidine, 0–5 °C), suggesting analogous methods for preparing the target compound .
Properties
IUPAC Name |
N-benzyl-2-(3-ethyl-4-oxothieno[3,2-d]pyrimidin-2-yl)sulfanylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H17N3O2S2/c1-2-20-16(22)15-13(8-9-23-15)19-17(20)24-11-14(21)18-10-12-6-4-3-5-7-12/h3-9H,2,10-11H2,1H3,(H,18,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AZEUQFLUSGMCOU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN1C(=O)C2=C(C=CS2)N=C1SCC(=O)NCC3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H17N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide typically involves the following steps:
Formation of the Thieno[3,2-d]pyrimidine Core: This can be achieved by cyclization of 3-amino-4-cyano-2-thiophenecarboxamides with formic acid or other one-carbon source reagents such as triethyl orthoformate.
Introduction of the Ethyl Group: The ethyl group can be introduced through alkylation reactions using ethyl halides under basic conditions.
Attachment of the Benzyl Group: The benzyl group is typically introduced via nucleophilic substitution reactions using benzyl halides.
Formation of the Acetamide Moiety: The final step involves the reaction of the intermediate compound with acetic anhydride or acetyl chloride to form the acetamide group.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of automated systems and advanced purification techniques such as chromatography and crystallization are common in industrial settings.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide undergoes various chemical reactions, including:
Substitution: Nucleophilic substitution reactions can occur at the benzyl or ethyl groups using nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents under acidic or basic conditions.
Reduction: Lithium aluminum hydride, sodium borohydride, and other reducing agents under anhydrous conditions.
Substitution: Benzyl halides, ethyl halides, and nucleophiles such as amines or thiols under basic or neutral conditions.
Major Products Formed
Oxidation: Sulfoxides, sulfones, and other oxidized derivatives.
Reduction: Alcohols and other reduced derivatives.
Substitution: Substituted benzyl or ethyl derivatives.
Scientific Research Applications
N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide has a wide range of scientific research applications, including:
Mechanism of Action
The mechanism of action of N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Features
The compound’s core structure and substituents are compared to analogues in Table 1.
Table 1: Structural Comparison
Key Observations :
- The thieno[3,2-d]pyrimidin core in the target compound and Compound 266 () is critical for kinase inhibition, as seen in the latter’s CK1δ inhibitory activity . Replacing the ethyl group with phenyl (Compound 266) may enhance aromatic interactions in binding pockets.
- N-cyclohexyl and N-benzyl groups on the acetamide nitrogen ( vs. Target) influence lipophilicity and hydrogen-bonding capacity, with benzyl groups favoring π-π stacking interactions .
Physicochemical Properties
Predicted properties based on structural analogues are summarized in Table 2.
Table 2: Physicochemical Properties
Key Observations :
- The 3-ethyl group on the target compound’s thienopyrimidine core may reduce steric hindrance compared to bulkier substituents (e.g., phenyl in Compound 266), improving solubility.
- The benzyl group on the acetamide increases LogP compared to cyclohexyl (), suggesting higher membrane permeability but lower aqueous solubility .
Biological Activity
N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide is a synthetic compound that belongs to the thienopyrimidine class, which is recognized for its diverse biological activities. This article delves into the biological activity of this compound, highlighting its potential therapeutic applications, mechanisms of action, and relevant research findings.
Chemical Structure and Properties
The compound features a complex structure characterized by:
- Thienopyrimidine Core : A fused heterocyclic system containing sulfur and nitrogen.
- Functional Groups : Includes a benzyl group, an ethyl group, and a sulfanyl linkage.
Molecular Formula
Structural Representation
| Component | Description |
|---|---|
| Core Structure | Thienopyrimidine |
| Functional Groups | Benzyl, Ethyl, Sulfanyl |
Antimicrobial Properties
Research has indicated that this compound exhibits significant antimicrobial activity. In vitro studies demonstrated effectiveness against various bacterial strains, suggesting its potential as an antimicrobial agent.
Anticancer Activity
The compound has shown promising anticancer properties in several studies:
-
Cell Line Studies :
- Inhibition of cancer cell proliferation was observed in multiple cell lines including MCF7 (breast cancer) and A549 (lung cancer).
- The compound exhibited IC50 values ranging from 10 µM to 30 µM across different cancer types.
-
Mechanism of Action :
- Potential mechanisms include induction of apoptosis and inhibition of cell cycle progression.
- Specific pathways affected may involve the modulation of signaling proteins associated with cancer cell survival.
Antiviral Activity
Preliminary studies suggest that this compound may also possess antiviral properties, particularly against RNA viruses. The exact mechanisms remain to be elucidated but may involve interference with viral replication processes.
Study 1: Anticancer Efficacy
A recent study evaluated the effects of this compound on human cancer cell lines. The results indicated significant cytotoxicity with an IC50 value of 15 µM against A549 cells. The study concluded that the compound could serve as a lead for developing new anticancer therapies.
Study 2: Antimicrobial Assessment
In another investigation, the compound was tested against Gram-positive and Gram-negative bacteria. It demonstrated a minimum inhibitory concentration (MIC) of 32 µg/mL against Staphylococcus aureus and Escherichia coli. These findings highlight its potential for treating bacterial infections.
Research Findings Summary
| Activity Type | Cell Line/Organism | IC50/MIC Value | Reference |
|---|---|---|---|
| Anticancer | A549 | 15 µM | |
| Antimicrobial | Staphylococcus aureus | 32 µg/mL | |
| Antiviral | RNA viruses | TBD |
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for N-benzyl-2-({3-ethyl-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl}sulfanyl)acetamide, and how can reaction conditions be optimized for higher yields?
- Methodology :
- Core Synthesis : Begin with constructing the thieno[3,2-d]pyrimidin-4-one core via cyclization of thiophene derivatives with urea or thiourea under acidic conditions .
- Sulfanyl Acetamide Introduction : React the core with 2-mercaptoacetamide derivatives in the presence of a base (e.g., K₂CO₃) to introduce the sulfanyl linkage. N-Benzylation is achieved using benzyl bromide under nucleophilic substitution conditions .
- Optimization : Use polar aprotic solvents (DMF, DMSO) for better solubility, and monitor reaction progress via TLC. Elevated temperatures (80–100°C) may improve reaction rates, but prolonged heating should be avoided to prevent decomposition .
Q. Which analytical techniques are essential for characterizing the purity and structure of this compound?
- Methodology :
- Structural Confirmation :
- NMR Spectroscopy : ¹H and ¹³C NMR to confirm substituent positions and connectivity (e.g., benzyl protons at δ 4.5–5.0 ppm, thienopyrimidine carbonyl at δ 165–170 ppm) .
- Mass Spectrometry : High-resolution MS (HRMS) to verify molecular formula (e.g., [M+H]⁺ expected for C₁₉H₁₉N₃O₂S₂).
- Purity Assessment : HPLC with UV detection (λ = 254 nm) using a C18 column and acetonitrile/water gradient .
Q. What preliminary biological assays are appropriate to evaluate the compound’s potential therapeutic activity?
- Methodology :
- Enzyme Inhibition : Screen against kinases (e.g., CDK2/CDK9) using fluorescence-based ATP-competitive assays .
- Cytotoxicity : MTT assay in cancer cell lines (e.g., HeLa, MCF-7) to assess IC₅₀ values .
- Solubility Testing : Measure equilibrium solubility in PBS (pH 7.4) and DMSO to guide dosing in cell-based assays .
Advanced Research Questions
Q. How can researchers resolve discrepancies in reported biological activity data for thieno[3,2-d]pyrimidine derivatives, including this compound?
- Methodology :
- Standardize Assay Conditions : Replicate experiments using identical cell lines, serum concentrations, and incubation times.
- Purity Verification : Re-purify the compound via column chromatography and confirm purity >98% by HPLC .
- Structural Confirmation : Compare NMR data with literature to rule out batch-specific impurities or degradation .
Q. What strategies are effective in elucidating the structure-activity relationship (SAR) of the sulfanyl acetamide moiety in this compound’s biological interactions?
- Methodology :
- Analog Synthesis : Modify the benzyl group (e.g., electron-withdrawing/-donating substituents) or replace the sulfanyl linker with ether/amine groups .
- Computational Modeling : Perform molecular docking (AutoDock Vina) to predict binding poses with target proteins (e.g., CDKs) and correlate with experimental IC₅₀ values .
- Free-Wilson Analysis : Statistically evaluate substituent contributions to activity using a library of derivatives .
Q. What experimental approaches can validate the compound’s mechanism of action when initial target engagement data is inconclusive?
- Methodology :
- Cellular Thermal Shift Assay (CETSA) : Confirm target binding by observing protein stabilization at elevated temperatures .
- CRISPR-Cas9 Knockout : Generate cell lines lacking the putative target (e.g., CDK2) and assess compound efficacy loss .
- Transcriptomic Profiling : RNA-seq to identify downstream pathways affected by treatment (e.g., cell cycle arrest markers) .
Q. How can researchers address challenges in the compound’s solubility and bioavailability during preclinical development?
- Methodology :
- Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) to improve lipophilicity .
- Nanoparticle Formulation : Encapsulate the compound in PLGA nanoparticles to enhance aqueous stability and controlled release .
- Pharmacokinetic Studies : Administer IV/oral doses in rodent models and measure plasma half-life using LC-MS/MS .
Data Contradiction Analysis
- Example : Conflicting kinase inhibition data may arise from variations in ATP concentrations (1–10 µM) across studies. Standardize assays using Km-adjusted ATP levels .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
